molecular formula C12H15NO3 B12286134 Methyl (R)-3-acetamido-3-phenylpropanoate

Methyl (R)-3-acetamido-3-phenylpropanoate

Katalognummer: B12286134
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: KAZREVDICMUGDL-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-3-acetamido-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to a phenylpropanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-acetamido-3-phenylpropanoate typically involves the esterification of ®-3-acetamido-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-acetamido-3-phenylpropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: Methyl ®-3-acetamido-3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: ®-3-acetamido-3-phenylpropanoic acid.

    Reduction: ®-3-acetamido-3-phenylpropanol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-acetamido-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of Methyl ®-3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The phenyl group can also participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

    Methyl (S)-3-acetamido-3-phenylpropanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Ethyl ®-3-acetamido-3-phenylpropanoate: An ester with an ethyl group instead of a methyl group, which may have different solubility and reactivity.

    Methyl ®-3-amino-3-phenylpropanoate: A compound with an amino group instead of an acetamido group, leading to different chemical reactivity and biological activity.

Uniqueness: Methyl ®-3-acetamido-3-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

methyl (3R)-3-acetamido-3-phenylpropanoate

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1

InChI-Schlüssel

KAZREVDICMUGDL-LLVKDONJSA-N

Isomerische SMILES

CC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1

Kanonische SMILES

CC(=O)NC(CC(=O)OC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.